molecular formula C16H19Cl3N2O5 B13752153 2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate CAS No. 53054-11-8

2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate

Cat. No.: B13752153
CAS No.: 53054-11-8
M. Wt: 425.7 g/mol
InChI Key: QTPKBIWTFSCUID-QMMMGPOBSA-N
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Description

2,4,5-Trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate is a synthetic compound with the molecular formula C16H19Cl3N2O5 and a molecular weight of 425.7 g/mol . This compound is known for its unique chemical structure, which includes a trichlorophenyl group and a glycinate moiety. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

The synthesis of 2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate involves several steps. One common method includes the reaction of 2,4,5-trichlorophenol with N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Chemical Reactions Analysis

2,4,5-Trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate undergoes various chemical reactions, including:

Scientific Research Applications

2,4,5-Trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: Research involving this compound includes exploring its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate involves its interaction with specific molecular targets. The trichlorophenyl group can interact with hydrophobic pockets in proteins, while the glycinate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

2,4,5-Trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting properties.

Properties

CAS No.

53054-11-8

Molecular Formula

C16H19Cl3N2O5

Molecular Weight

425.7 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate

InChI

InChI=1S/C16H19Cl3N2O5/c1-8(21-15(24)26-16(2,3)4)14(23)20-7-13(22)25-12-6-10(18)9(17)5-11(12)19/h5-6,8H,7H2,1-4H3,(H,20,23)(H,21,24)/t8-/m0/s1

InChI Key

QTPKBIWTFSCUID-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)NCC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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